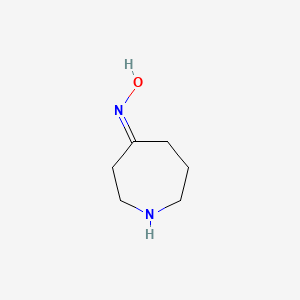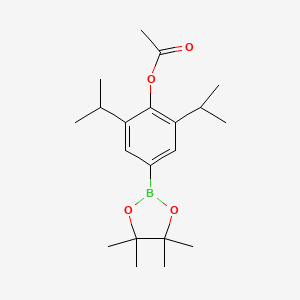
4-Fmoc-2-piperazineacetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fmoc-2-piperazineacetic acid hydrochloride (4-Fmoc-PPA-HCl) is a versatile, high-performance chemical compound used in a variety of scientific research applications. It is a derivative of the amino acid piperazineacetic acid (PPA), and the addition of a 4-Fmoc (fluorenylmethyloxycarbonyl) group to the PPA structure provides a number of advantages, such as increased solubility and stability. This compound is widely used in peptide synthesis, protein engineering, and drug discovery, and has a number of important biochemical and physiological effects.
Mecanismo De Acción
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl acts as a protecting group in peptide synthesis and protein engineering. It is less reactive than other commonly used protecting groups, such as t-BOC, and thus provides greater stability to the peptide or protein. In drug discovery, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl is used to identify potential drug candidates. It binds to the target molecule and modulates its activity, allowing researchers to identify compounds that could be used as drugs.
Biochemical and Physiological Effects
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl has a number of biochemical and physiological effects. In peptide synthesis, it can be used to protect peptide chains from degradation. In protein engineering, it can be used to modify the structure of proteins, and in drug discovery, it can be used to identify potential drug candidates. Additionally, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl has been shown to increase the solubility of proteins, which can be beneficial for certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl has a number of advantages for lab experiments. It is more stable and less reactive than other commonly used protection groups, making it ideal for peptide synthesis and protein engineering. Additionally, it can increase the solubility of proteins, which can be beneficial for certain applications. However, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl is also limited in its applications. It cannot be used to modify the structure of large proteins, and it is not suitable for certain drug discovery applications.
Direcciones Futuras
The use of 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl in scientific research is expected to continue to grow in the future. It could be used to further develop peptide synthesis and protein engineering techniques, as well as to identify new drug candidates. Additionally, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl could be used to modify the structure of larger proteins, and to identify potential drugs for a variety of diseases. Finally, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl could be used to develop new methods for synthesizing and purifying proteins, as well as to improve the solubility of proteins.
Métodos De Síntesis
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl is synthesized through a two-step procedure. First, the Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride is synthesized by reacting piperazineacetic acid with Fmoc-Cl in the presence of N-methylmorpholine. The reaction yields Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride, which is then reacted with hydrochloric acid to produce 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl. This reaction is typically carried out in an aqueous solution at room temperature.
Aplicaciones Científicas De Investigación
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl is widely used in scientific research applications, including peptide synthesis, protein engineering, and drug discovery. It is used as a protection group for peptide synthesis, as it is more stable and less reactive than other commonly used protection groups. It is also used in protein engineering to modify the structure of proteins, and in drug discovery to identify potential drug candidates.
Propiedades
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-20(25)11-14-12-23(10-9-22-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,22H,9-13H2,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIZHJBNHNRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)



![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)


